

Spectroscopic Characterization of 6-Methylquinazolin-2-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *6-Methylquinazolin-2-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **6-methylquinazolin-2-amine**, a heterocyclic organic compound of interest in medicinal chemistry.^[1] Due to its quinazoline scaffold, this molecule and its derivatives are explored for various biological activities, making its structural elucidation and purity assessment crucial.^{[2][3][4][5]} This document details the expected spectroscopic data and provides standardized experimental protocols for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

6-Methylquinazolin-2-amine possesses a fused bicyclic system composed of a benzene ring and a pyrimidine ring, with a methyl group at the 6-position and an amino group at the 2-position.

Molecular Formula: C₉H₉N₃^[1] Molecular Weight: 159.19 g/mol ^[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **6-methylquinazolin-2-amine** based on the analysis of related quinazoline derivatives and general principles of

spectroscopy.

Table 1: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3400-3250	N-H Stretching (asymmetric and symmetric)	Medium-Strong, Sharp
3100-3000	Aromatic C-H Stretching	Medium-Weak
2950-2850	Aliphatic C-H Stretching (CH ₃)	Medium-Weak
1650-1580	N-H Bending	Medium
~1620	C=N Stretching	Strong
1600-1450	Aromatic C=C Stretching	Medium-Strong
1335-1250	Aromatic C-N Stretching	Strong

This data is predicted based on characteristic functional group absorptions for primary aromatic amines and quinazoline structures.[6][7]

Table 2: Predicted UV-Visible Spectral Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)	Electronic Transition
Ethanol	~230-250	High	π → π
Ethanol	~300-340	Moderate	π → π / n → π*

The exact λ_{max} and molar absorptivity are solvent-dependent. Quinazoline derivatives are known to exhibit strong UV absorption due to their aromatic system.[4][8]

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.4	Singlet	3H	-CH ₃
~5.5-6.5	Broad Singlet	2H	-NH ₂
~7.0-7.8	Multiplet	3H	Aromatic Protons
~8.5-9.0	Singlet	1H	C4-H (Quinazoline ring)

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts of aromatic protons can vary based on the substitution pattern.[\[9\]](#) [\[10\]](#)[\[11\]](#)

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~21	-CH ₃
~115-135	Aromatic CH
~140-150	Quaternary Aromatic Carbons
~155	C4
~160	C2
~165	C8a

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. The exact shifts depend on the solvent and concentration.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
159	$[M]^+$ (Molecular Ion)
144	$[M-NH]^+$ or $[M-CH_3]^+$
117	Fragmentation of the quinazoline ring

Fragmentation patterns can vary based on the ionization technique used. Electron Impact (EI) ionization is expected to produce the molecular ion and several fragment ions.[\[16\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **6-methylquinazolin-2-amine** are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.
 - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
 - The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
 - The spectrum is recorded in the range of $4000-400\text{ cm}^{-1}$.
 - A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelengths of maximum absorption and to quantify the compound in solution.

- Methodology:
 - A stock solution of **6-methylquinazolin-2-amine** is prepared in a UV-grade solvent (e.g., ethanol or methanol).
 - A series of dilutions are made to obtain solutions of known concentrations.
 - The UV-Vis spectrum of each solution is recorded over a range of 200-800 nm using a quartz cuvette with a 1 cm path length.
 - A solvent blank is used as a reference.
 - The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum of a dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

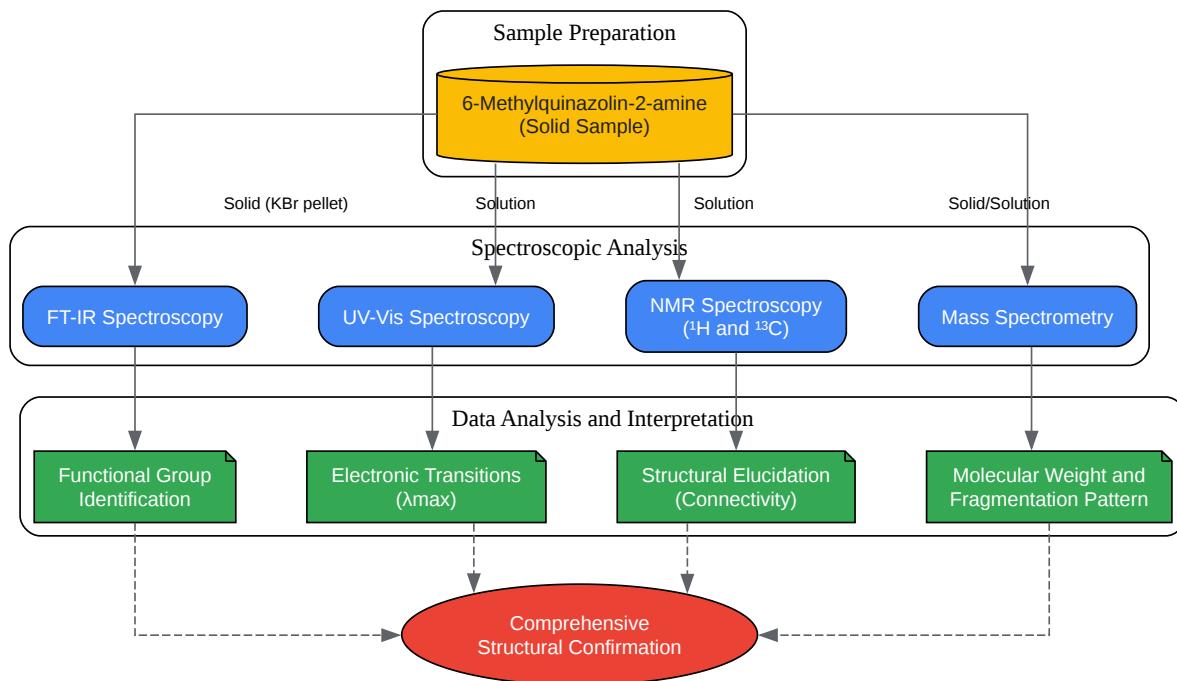
- Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.
- Methodology:
 - Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
 - The solution is transferred to a 5 mm NMR tube.
 - ^1H NMR and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - For ^1H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Electron Impact (EI) is a common ionization method for such compounds.
 - In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
 - The mass spectrum is plotted as relative intensity versus m/z .

Mandatory Visualization

Experimental Workflow for Spectroscopic Characterization



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